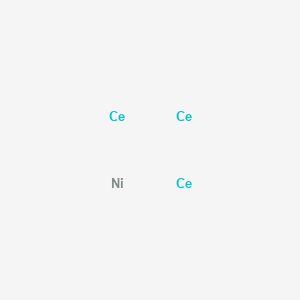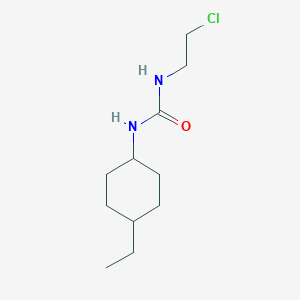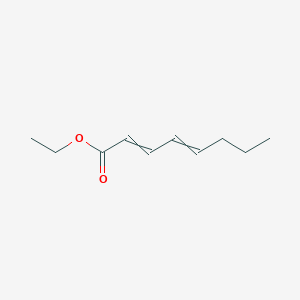
2,4-Octadienoic acid, ethyl ester, (E,Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Octadienoic acid, ethyl ester, (E,Z)- is an organic compound with the molecular formula C10H16O2. It is an ester derived from 2,4-octadienoic acid and ethanol. This compound is known for its unique structural configuration, where the double bonds are in the E,Z configuration, meaning one double bond is in the trans configuration and the other in the cis configuration. This compound is often used in various chemical and industrial applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Octadienoic acid, ethyl ester, (E,Z)- typically involves the esterification of 2,4-octadienoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 2,4-Octadienoic acid, ethyl ester, (E,Z)- can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the ester from the reaction mixture. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4-Octadienoic acid, ethyl ester, (E,Z)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or saturated esters.
Substitution: Amides, ethers, or other ester derivatives.
科学研究应用
2,4-Octadienoic acid, ethyl ester, (E,Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 2,4-Octadienoic acid, ethyl ester, (E,Z)- depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. The double bonds can participate in addition reactions, altering the compound’s structure and properties. In biological systems, the compound may interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4-Decadienoic acid, ethyl ester, (E,Z)-: Similar in structure but with a longer carbon chain.
2-Octenoic acid, ethyl ester: Contains a single double bond.
4-Octenoic acid, ethyl ester, (Z)-: Similar structure but with a different configuration of the double bonds.
Uniqueness
2,4-Octadienoic acid, ethyl ester, (E,Z)- is unique due to its specific E,Z configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable in various applications.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
ethyl octa-2,4-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-9H,3-5H2,1-2H3 |
InChI 键 |
VCJFBQACKACAPP-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CC=CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


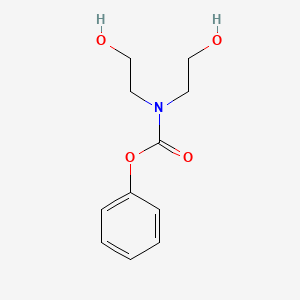
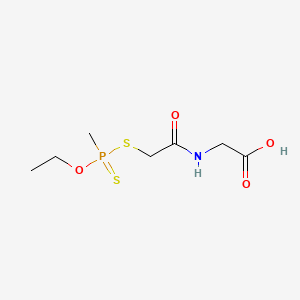

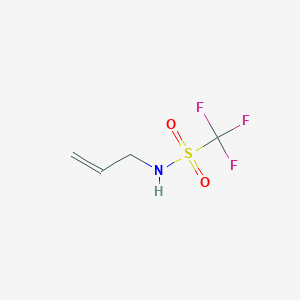
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


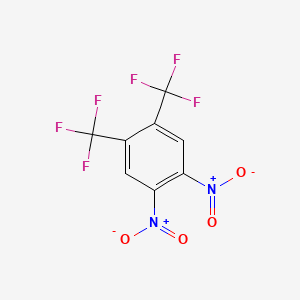
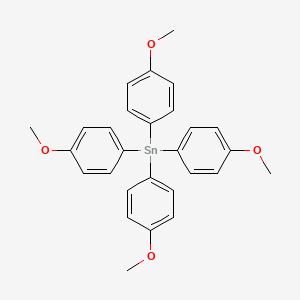
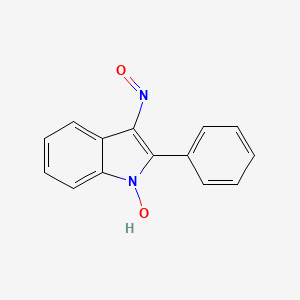
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

